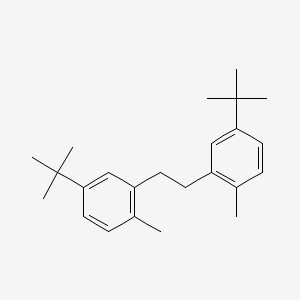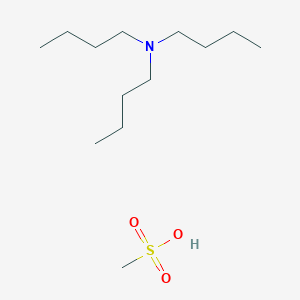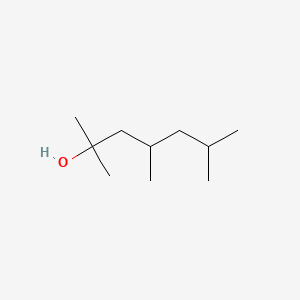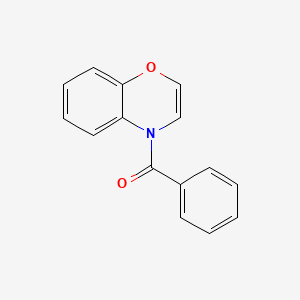![molecular formula C18H18 B14481610 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene CAS No. 64637-62-3](/img/structure/B14481610.png)
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene is a complex organic compound characterized by its unique dispiro structure. This compound features a phenyl group attached to a dispiro system, which consists of two spiro-connected rings. The presence of multiple rings and double bonds within its structure makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the spiro rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dispiro systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Azatricyclo[6.3.1.0~2,7~]dodeca-2,4,6-triene: Another complex polycyclic compound with a different ring structure.
Tetracyclo[6.2.1.1~3,6~.0~2,7~]dodeca-2(7),4,9-triene: Features a tetracyclic system with unique chemical properties.
Uniqueness
7-Phenyldispiro[224~6~2~3~]dodeca-4,7,11-triene is unique due to its dispiro structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
64637-62-3 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
10-phenyldispiro[2.2.46.23]dodeca-4,9,11-triene |
InChI |
InChI=1S/C18H18/c1-2-5-15(6-3-1)16-7-4-8-18(16)13-11-17(9-10-17)12-14-18/h1-3,5-7,11-14H,4,8-10H2 |
InChI-Schlüssel |
OVAAJPIDGMRTQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C=CC3(CC3)C=C2)C(=C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)

![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)





![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)


